N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
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Overview
Description
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is a compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the nitrobenzamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The methylsulfanyl group is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. This method involves the use of microwave irradiation to accelerate the cyclization and substitution reactions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole and benzamide derivatives.
Scientific Research Applications
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
N-substituted-5-phenyl-[1,2,4]triazolo-[1,5-c]quinazolin-2-amine: Known for its antimicrobial and anti-HIV activities.
N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide: Exhibits similar structural features and biological activities.
5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is unique due to its combination of the oxadiazole ring and the nitrobenzamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-25-13-7-3-5-11(9-13)15-18-19-16(24-15)17-14(21)10-4-2-6-12(8-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJPYUHDPKYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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